4-Fluoro-3-methoxypyridine-2-carboxylic acid
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Overview
Description
4-Fluoro-3-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring. These substituents confer distinct electronic and steric effects, making the compound valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methoxypyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Fluoro-3-methoxypyridine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex fluorinated compounds.
Biology: Used in the development of fluorinated analogs of biologically active molecules.
Industry: Employed in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzymatic activity or receptor binding, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-3-methoxypyridine
- 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride
- 3-Fluoro-2-methoxypyridine
Uniqueness: 4-Fluoro-3-methoxypyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This arrangement provides distinct electronic properties that can be leveraged in various chemical reactions and applications .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
4-fluoro-3-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
BRJAFKAWFGCAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)O)F |
Origin of Product |
United States |
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